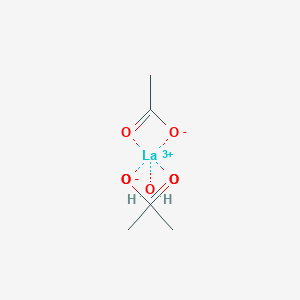
Lanthanum,tris(acetato-O,O')aqua-
Cat. No. B8292516
M. Wt: 334.05 g/mol
InChI Key: YRKCZRMEPGLHRN-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
Patent
US05696240
Procedure details


The 1,2-diamino-3-(4-aminophenyl)propane (1.0 mmol), is added dropwise, with stirring, to a reaction vessel containing lanthanum(III) acetate hydrate (0.343 g, 1.0 mmol) in 50 mL of anhydrous methanol. The resultant mixture is stirred at room temperature for 15 min; the dicarbonyl dipyridine-three-quarter-cycle (0.354 g, 1.0 mmol) is then added and the mixture is heated under reflux conditions for 14 hours. The orange colored solution thereby produced is filtered to remove any unreacted lanthanum acetate and is evaporated to dryness under reduced pressure at 60° C. in a rotary evaporator. The residue is worked up in diethylether to yield a solid product, which is purified by repeated crystallization from chloroform-diethylether, until the IR and NMR (1H and 13C) spectra show the presence of the pure macrocyclic complex.
Name
1,2-diamino-3-(4-aminophenyl)propane
Quantity
1 mmol
Type
reactant
Reaction Step One



[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
dicarbonyl dipyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
NCC(N)CC1C=CC(N)=CC=1.O.[C:14]([O-:17])(=[O:16])[CH3:15].[La+3:18].[C:19]([O-:22])(=[O:21])[CH3:20].[C:23]([O-:26])(=[O:25])[CH3:24]>CO>[C:14]([O-:17])(=[O:16])[CH3:15].[La+3:18].[C:19]([O-:22])(=[O:21])[CH3:20].[C:23]([O-:26])(=[O:25])[CH3:24] |f:1.2.3.4.5,7.8.9.10|
|
Inputs


Step One
|
Name
|
1,2-diamino-3-(4-aminophenyl)propane
|
|
Quantity
|
1 mmol
|
|
Type
|
reactant
|
|
Smiles
|
NCC(CC1=CC=C(C=C1)N)N
|
Step Two
|
Name
|
|
|
Quantity
|
0.343 g
|
|
Type
|
reactant
|
|
Smiles
|
O.C(C)(=O)[O-].[La+3].C(C)(=O)[O-].C(C)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
dicarbonyl dipyridine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring, to a reaction vessel
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is heated under reflux conditions for 14 hours
|
|
Duration
|
14 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The orange colored solution thereby produced
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove any unreacted lanthanum acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is evaporated to dryness under reduced pressure at 60° C. in a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a solid product, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is purified
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallization from chloroform-diethylether
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(=O)[O-].[La+3].C(C)(=O)[O-].C(C)(=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
